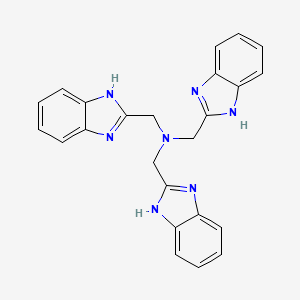

Tris(2-benzimidazolylmethyl)amine

Overview

Description

Tris(2-benzimidazolylmethyl)amine, commonly referred to as TBM, is a heterocyclic amine that is widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including synthesis, scientific research, and lab experiments. TBM has a number of biochemical and physiological effects and is known to have a wide range of applications.

Scientific Research Applications

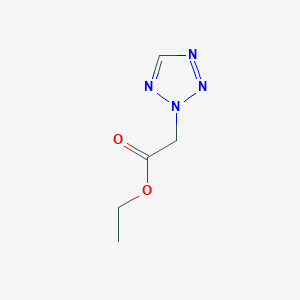

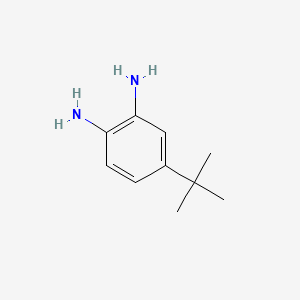

1. Accelerating Ligand in Copper-Catalyzed Azide-Alkyne Cycloaddition

Tris(2-benzimidazolylmethyl)amine has been identified as a superior accelerating ligand in the copper(I)-catalyzed azide-alkyne cycloaddition reaction. Its effectiveness is noted in the synthesis of functionalized triazoles, showcasing high catalytic rates even in the presence of high concentrations of coordinating ligands (Rodionov et al., 2007).

2. Corrosion Inhibition

Studies have shown that this compound acts as an inhibitor for mild steel in acidic media. It achieves this by adsorbing onto the steel surface and forming insoluble complexes with ferrous species, thereby increasing the corrosion resistance (Tang et al., 2013).

3. Formation of Lanthanide Complexes

Research indicates that this compound forms bisligand complexes with lanthanides(III). These complexes exhibit strong π–π interactions between the benzimidazole rings in both solution and solid state, highlighting its role in the formation of complex molecular structures (Wietzke & Mazzanti, 1999).

4. Carbonic Anhydrase Models and CO2 Hydration

Benzimidazole-based zinc complexes using this compound have been synthesized and characterized as structural models for carbonic anhydrase. These complexes have shown applications in the hydration of CO2, demonstrating potential in carbon capture technologies (Ibrahim et al., 2011).

5. Organic Light-Emitting Diodes

This compound derivatives have been employed in the development of materials for organic light-emitting diodes (OLEDs). These derivatives, due to their bipolar nature, exhibit enhanced thermal stability and solubility, making them suitable for use in high-performance OLEDs (Ge et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

Biochemical Analysis

Cellular Effects

It has been used in the synthesis of materials that can adsorb Hg2+ ions from water

Molecular Mechanism

It has been suggested that it may chelate Hg2+ ions, and that electrostatic interactions between Hg2+ ions and carboxylate groups in a metal-organic framework are plausible mechanisms for Hg2+ ions adsorption .

Temporal Effects in Laboratory Settings

One study found that a material synthesized using Tris(2-benzimidazolylmethyl)amine quickly adsorbs 93.9% of Hg2+ ions within 10 minutes from a 10.0 ppm single ion solution .

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-N,N-bis(1H-benzimidazol-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N7/c1-2-8-17-16(7-1)25-22(26-17)13-31(14-23-27-18-9-3-4-10-19(18)28-23)15-24-29-20-11-5-6-12-21(20)30-24/h1-12H,13-15H2,(H,25,26)(H,27,28)(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIGEJHOYBUSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CN(CC3=NC4=CC=CC=C4N3)CC5=NC6=CC=CC=C6N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347622 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64019-57-4 | |

| Record name | 1-(1H-Benzimidazol-2-yl)-N,N-bis[(1H-benzimidazol-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-benzimidazolylmethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

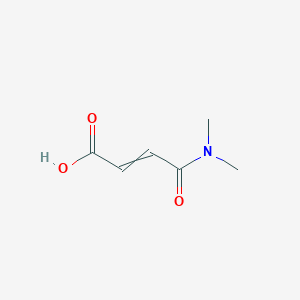

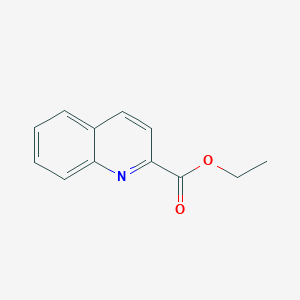

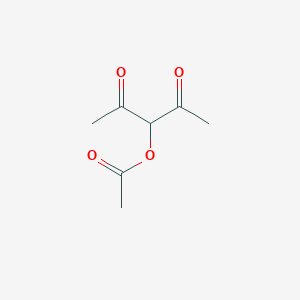

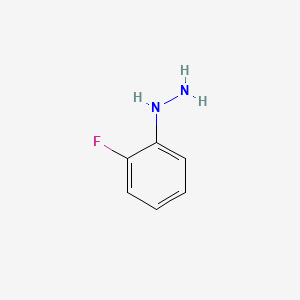

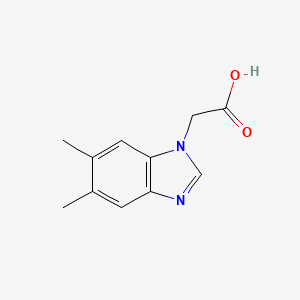

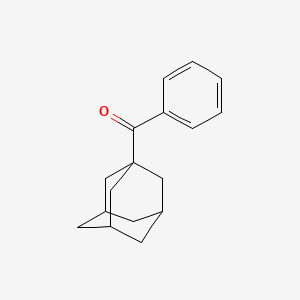

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Azabicyclo[3.2.1]octan-3-one](/img/structure/B1330861.png)